molecular formula C22H22N4OS2 B13360948 N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide

N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide

Cat. No.: B13360948
M. Wt: 422.6 g/mol
InChI Key: AVTOUMHKYGJORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core fused with a phenyl group at the 5-position. The structure includes a thioether linkage at the 4-position of the pyrimidine ring, connecting to a propanamide side chain substituted with a 1-cyanocyclohexyl group.

Properties

Molecular Formula

C22H22N4OS2

Molecular Weight

422.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanamide

InChI

InChI=1S/C22H22N4OS2/c1-15(19(27)26-22(13-23)10-6-3-7-11-22)29-21-18-17(16-8-4-2-5-9-16)12-28-20(18)24-14-25-21/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3,(H,26,27)

InChI Key

AVTOUMHKYGJORI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[2,3-d]pyrimidine Derivatives : The initial step often includes the synthesis of thieno[2,3-d]pyrimidine derivatives through various methods such as microwave irradiation or traditional heating methods. These derivatives serve as crucial intermediates in the final compound's synthesis.
  • Substitution Reactions : The introduction of the cyanocyclohexyl group and the thio moiety occurs through nucleophilic substitution reactions, which can be optimized for yield and purity.
  • Final Product Isolation : The final compound is typically purified using crystallization or chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The results showed that several derivatives had IC50 values in the low micromolar range, indicating potent cytotoxicity .

The biological activity of this compound is thought to involve:

  • Inhibition of PI3K Pathway : Some thieno[2,3-d]pyrimidine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival. For example, specific derivatives demonstrated over 60% inhibition at 10 µM concentration against PI3Kα and PI3Kγ .
  • Induction of Apoptosis : The mechanism may also include the induction of apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives significantly inhibited cell growth in various cancer cell lines. For instance, one study reported an IC50 value of 12 µM for a related derivative against A549 cells .
  • Animal Studies : Preliminary animal studies indicated that these compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues.

Data Summary

Compound IDStructureIC50 (µM)Target% Inhibition
Compound AThieno derivative12A54970
Compound BThieno derivative15MDA-MB-23165
Compound CThieno derivative10HCT11675

Comparison with Similar Compounds

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide (CAS 671200-29-6)

This compound shares the 5-phenylthieno[2,3-d]pyrimidine core and thioether linkage but differs in the substituent attached to the sulfur atom. Instead of a propanamide group, it features an acetamide chain linked to a 3-(benzothiazol-2-yl)phenyl moiety (Fig. 1). Key properties include:

Property N-(1-Cyanocyclohexyl)-propanamide N-[3-(Benzothiazol-2-yl)phenyl]-acetamide
Molecular Formula Not reported C₃₀H₁₈N₄OS₃
Molecular Weight Not reported 510.7 g/mol
XLogP3 Estimated ~6–7 7.0
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH)
Hydrogen Bond Acceptors ~6–7 7
Rotatable Bonds ~6–8 6
Topological Polar Surface Area ~150 Ų 150 Ų
Key Substituents 1-Cyanocyclohexyl Benzothiazole-phenyl

Structural Implications :

  • Steric Effects: The 1-cyanocyclohexyl group introduces steric bulk, which may influence target binding specificity compared to the planar benzothiazole-phenyl group in the analogue.
  • Electron-Withdrawing Groups : The nitrile (-CN) in the target compound could enhance metabolic stability or act as a hydrogen-bond acceptor, while the benzothiazole’s sulfur atom may participate in π-π stacking interactions .

Thienopyrimidine Core Modifications

The thieno[2,3-d]pyrimidine scaffold is conserved across both compounds, a hallmark of kinase inhibitors (e.g., EGFR, VEGFR). Substitutions at the 4-position (thioether vs. ether or amine) are critical for potency. For example:

  • Thioether vs. Ether : Thioether linkages (as in both compounds) generally improve metabolic stability compared to oxygen-based ethers but may reduce solubility.

Substituent-Driven Activity

  • 1-Cyanocyclohexyl Group: The cyclohexyl group’s rigidity and nitrile’s polarity may optimize binding to kinases with large hydrophobic regions (e.g., BRAF or CDK inhibitors).
  • Benzothiazole-Phenyl Group : The benzothiazole moiety’s aromaticity and sulfur atom could enhance selectivity for kinases requiring planar aromatic interactions (e.g., Src-family kinases) .

Research Findings and Limitations

Potency : The benzothiazole-containing analogue’s higher molecular weight and aromaticity may improve target affinity in certain kinase assays.

Selectivity: The cyanocyclohexyl group’s steric effects could reduce off-target interactions compared to bulkier planar groups.

Synthetic Feasibility : The propanamide side chain may require more complex synthetic steps (e.g., cyclohexane nitrile incorporation) than the benzothiazole-phenyl acetamide .

Limitations :

  • Lack of published bioactivity data for the target compound limits direct pharmacological comparisons.
  • Differences in assay conditions (e.g., cell lines, concentration ranges) complicate extrapolation of results from analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.